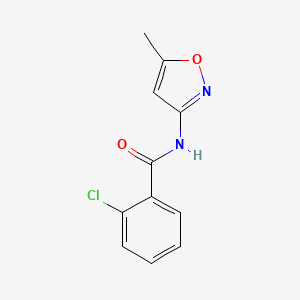![molecular formula C24H26N4O2S B11489776 8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489776.png)
8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic molecule featuring a unique tetracyclic structure This compound is characterized by the presence of a furan ring, a piperidine ring, and several heteroatoms including oxygen, sulfur, and nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step typically involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Assembly of the tetracyclic core: This complex step requires the use of advanced organic synthesis techniques, such as palladium-catalyzed coupling reactions, to form the desired tetracyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The piperidine ring can be reduced to form piperidines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, piperidines, and tetracyclic derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(3-furanyl)-4,4-dimethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
- 8-(2-furanyl)-N-[2-(4-morpholinyl)ethyl]-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine
Uniqueness
The uniqueness of 8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H26N4O2S |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C24H26N4O2S/c1-14-6-8-28(9-7-14)22-21-20(25-13-26-22)18-15-11-24(2,3)30-12-16(15)19(27-23(18)31-21)17-5-4-10-29-17/h4-5,10,13-14H,6-9,11-12H2,1-3H3 |
Clave InChI |
DILQGPORYTYRMC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)C6=CC=CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2,5-dimethylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11489693.png)
![{4-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl}(pyridin-2-yl)methanone](/img/structure/B11489699.png)
![3-(4-chlorophenoxy)-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11489710.png)
![Methyl 7-(4-chlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11489730.png)
![Ethyl 3-(2-chlorophenyl)-3-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]carbonyl}amino)propanoate](/img/structure/B11489732.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B11489741.png)
![2-(4-benzylpiperazin-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B11489744.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11489747.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[(2-methoxyphenyl)amino]-, ethyl ester](/img/structure/B11489752.png)
![ethyl 4-methyl-2-{[({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11489763.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11489765.png)

![3-(4-methoxyphenyl)-7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11489770.png)
